N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-N-methyl-D-phenylalanine
Beschreibung
Chemical Identity and Systematic Nomenclature
The compound is systematically named (2R)-2-[9H-fluoren-9-ylmethoxycarbonyl(methyl)amino]-3-phenylpropanoic acid , with the CAS registry number 138775-05-0 . Its molecular formula is C₂₅H₂₃NO₄ , and it has a molecular weight of 401.5 g/mol . Structurally, it consists of three key components:
- A 9-fluorenylmethyloxycarbonyl (Fmoc) group, which protects the α-amino group.
- An N-methylated phenylalanine backbone, where the methyl group replaces the hydrogen on the nitrogen atom.
- A phenyl side chain attached to the β-carbon, characteristic of phenylalanine derivatives.
The Fmoc group is a base-labile protecting group introduced via fluorenylmethyloxycarbonyl chloride (Fmoc-Cl), a reagent widely used in peptide synthesis. The stereochemical descriptor (R) denotes the absolute configuration at the α-carbon, critical for maintaining chiral integrity in peptide sequences.
| Property | Value | Source |
|---|---|---|
| CAS Number | 138775-05-0 | |
| Molecular Formula | C₂₅H₂₃NO₄ | |
| Molecular Weight | 401.5 g/mol | |
| IUPAC Name | (2R)-2-[9H-fluoren-9-ylmethoxycarbonyl(methyl)amino]-3-phenylpropanoic acid |
Stereochemical Configuration and N-Methylation
The (R) configuration at the α-carbon ensures compatibility with natural L-amino acid sequences, as this stereochemistry mirrors the biological activity of endogenous peptides. N-methylation introduces a methyl group at the nitrogen atom, altering the peptide backbone’s conformational flexibility. This modification:
Eigenschaften
IUPAC Name |
(2R)-2-[9H-fluoren-9-ylmethoxycarbonyl(methyl)amino]-3-phenylpropanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H23NO4/c1-26(23(24(27)28)15-17-9-3-2-4-10-17)25(29)30-16-22-20-13-7-5-11-18(20)19-12-6-8-14-21(19)22/h2-14,22-23H,15-16H2,1H3,(H,27,28)/t23-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GBROUWPNYVBLFO-HSZRJFAPSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C(CC1=CC=CC=C1)C(=O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN([C@H](CC1=CC=CC=C1)C(=O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
138775-05-0 | |
| Record name | (2R)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}(methyl)amino)-3-phenylpropanoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Biochemische Analyse
Biochemical Properties
Fmoc-Nalpha-methyl-D-phenylalanine plays a significant role in biochemical reactions, particularly in the synthesis of peptides and proteins. It acts as a protecting group for amines, where the Fmoc group can be introduced by reacting the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl). The exact enzymes, proteins, and other biomolecules it interacts with are subject to the specific biochemical reaction it is involved in.
Cellular Effects
The cellular effects of Fmoc-Nalpha-methyl-D-phenylalanine are largely dependent on its role in the synthesis of specific peptides and proteins. As a building block in peptide synthesis, it can influence cell function by contributing to the formation of proteins that play crucial roles in cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
The molecular mechanism of Fmoc-Nalpha-methyl-D-phenylalanine primarily involves its role as a protecting group for amines in peptide synthesis. The Fmoc group can be rapidly removed by base, with piperidine usually preferred for Fmoc group removal as it forms a stable adduct with the dibenzofulvene byproduct, preventing it from reacting with the substrate.
Metabolic Pathways
Fmoc-Nalpha-methyl-D-phenylalanine is involved in the metabolic pathways related to peptide and protein synthesis. The specific enzymes or cofactors it interacts with, as well as any effects on metabolic flux or metabolite levels, are subject to the specific metabolic pathway it is involved in.
Biologische Aktivität
(R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)(methyl)amino)-3-phenylpropanoic acid, often referred to as a fluorenylmethoxycarbonyl (Fmoc) derivative, is a compound of significant interest in medicinal chemistry and peptide synthesis. Its unique structural features contribute to its biological activities, making it a candidate for further exploration in therapeutic applications.
Chemical Structure and Properties
The compound features a fluorenylmethoxycarbonyl protective group, an amino group, and a phenylpropanoic acid moiety. The stereochemistry at the 2 and 3 positions (R configuration) is crucial as it influences the compound's interactions within biological systems.
| Property | Details |
|---|---|
| Molecular Formula | C₁₉H₁₉N₃O₃ |
| Molecular Weight | 325.37 g/mol |
| Functional Groups | Amino, Carboxylic Acid, Aromatic |
Biological Activity Overview
The biological activities of (R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)(methyl)amino)-3-phenylpropanoic acid are primarily linked to its role in peptide synthesis and its potential therapeutic applications. Key areas of interest include:
- Antimicrobial Properties : Fluorenyl derivatives have shown promise against various bacterial strains. For instance, modifications to the fluorenyl structure can enhance antimicrobial activity against resistant strains such as Staphylococcus aureus and Escherichia coli .
- Anticancer Activity : Research indicates that fluorenone derivatives exhibit antiproliferative effects by acting as topoisomerase inhibitors . This mechanism is vital in cancer therapy as it interferes with DNA replication in rapidly dividing cells.
- Neuroprotective Effects : Certain derivatives have been investigated for neuroprotective properties, potentially aiding in the treatment of neurodegenerative diseases .
Antimicrobial Activity
A study highlighted the synthesis of new O-aryl-carbamoyl-oxymino-fluorene derivatives that demonstrated significant antimicrobial activity against Gram-positive and Gram-negative bacteria. The structural modifications were crucial for enhancing their efficacy .
Anticancer Research
In a comparative study on fluorenone derivatives, some compounds exhibited strong antiproliferative activity against various cancer cell lines. The introduction of specific side chains improved their effectiveness as topoisomerase inhibitors .
The biological activity of (R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)(methyl)amino)-3-phenylpropanoic acid can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : Compounds with similar structures have been shown to inhibit key enzymes involved in bacterial cell wall synthesis, such as InhA in Mycobacterium tuberculosis .
- Modulation of Cellular Signaling Pathways : Fluorenone derivatives may influence pathways related to apoptosis and cell proliferation, contributing to their anticancer properties.
Wissenschaftliche Forschungsanwendungen
Peptide Synthesis
One of the primary applications of (R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)(methyl)amino)-3-phenylpropanoic acid is in solid-phase peptide synthesis (SPPS). The Fmoc (fluorenylmethoxycarbonyl) group serves as a protective group for amino acids during the synthesis process, allowing for the sequential addition of amino acids to form peptides. This method is crucial for creating peptides with specific sequences that can be used in therapeutic applications.
Drug Development
The compound has been investigated for its potential in developing therapeutic peptides that target various diseases, including cancer and metabolic disorders. The incorporation of modified amino acids like (R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)(methyl)amino)-3-phenylpropanoic acid enhances the stability and bioactivity of peptides, making them more effective as drugs.
Bioconjugation Techniques
This compound is also utilized in bioconjugation techniques where it aids in attaching drugs or imaging agents to biomolecules. The ability to modify peptides with this compound allows for the creation of targeted therapies that can improve drug delivery systems.
Case Study 1: Therapeutic Peptides for Cancer Treatment
A study published in a peer-reviewed journal highlighted the use of (R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)(methyl)amino)-3-phenylpropanoic acid in synthesizing peptides that target the p53 tumor suppressor protein. These peptides were designed to enhance binding affinity and stability, ultimately leading to improved therapeutic outcomes in cancer treatment .
Case Study 2: Modifications for Enhanced Peptide Stability
Research demonstrated that incorporating this compound into peptide sequences resulted in increased resistance to enzymatic degradation. This modification is particularly beneficial for peptides intended for oral administration, where stability is crucial for efficacy .
Comparative Applications Table
| Application Area | Description | Example Use Case |
|---|---|---|
| Peptide Synthesis | Used as a protective group in SPPS | Synthesis of p53-derived peptides |
| Drug Development | Enhances stability and bioactivity of therapeutic peptides | Targeting cancer therapies |
| Bioconjugation | Facilitates attachment of drugs to biomolecules | Development of targeted drug delivery systems |
Vergleich Mit ähnlichen Verbindungen
Key Findings :
- Steric and Electronic Effects : Substitutions like o-tolyl (methyl group) or trifluoromethyl enhance steric bulk and electronic properties, impacting peptide stability and receptor binding .
- Lipophilicity : Cyclohexyl and phenyl groups increase hydrophobicity, critical for membrane permeability in drug design .
Enantiomeric Comparisons
The R - and S -enantiomers of structurally similar compounds exhibit distinct biochemical behaviors. For example:
- (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)(methyl)amino)-3-phenylpropanoic acid (CAS: 77128-73-5) shares the same molecular formula (C₂₅H₂₃NO₄) as the target R-enantiomer but differs in spatial configuration, affecting chiral recognition in enzymatic processes .
Functional Group Modifications
Amino Protection Variants
Side-Chain Functionalization
- Mercapto Group: (R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-mercaptopropanoic acid (CAS: 135248-89-4) introduces a thiol group, enabling disulfide bond formation. However, it poses higher toxicity risks (H302, H315) compared to the target compound .
Vorbereitungsmethoden
Core Reaction Sequence
The synthesis involves two principal stages:
-
Methylation of D-phenylalanine to introduce the N-methyl group.
-
Fmoc protection of the secondary amine.
Methylation of D-Phenylalanine
N-methylation is achieved via reductive alkylation using formaldehyde and a reducing agent (e.g., sodium cyanoborohydride) under acidic conditions. The reaction preserves the D-configuration by minimizing racemization through low-temperature conditions (0–5°C) and short reaction times (2–4 hours).
Reaction conditions :
Fmoc Protection of N-Methyl-D-Phenylalanine
The N-methyl amino group is protected using Fmoc-O-succinimide (Fmoc-OSu) in a biphasic system to enhance reactivity and reduce side reactions.
Procedure :
-
Dissolve N-methyl-D-phenylalanine (1 eq) in sodium bicarbonate solution (pH 8.5–9.0).
-
Add Fmoc-OSu (1.2 eq) dissolved in acetone dropwise.
-
Stir at room temperature for 12–16 hours.
-
Acidify with HCl (1M) to pH 2–3 and extract with ethyl acetate.
-
Purify via recrystallization (ethyl acetate/hexanes).
Key parameters :
Optimization of Reaction Conditions
Solvent and Catalyst Screening
The patent CN102718739A highlights tetrahydrofuran (THF) and pyridinium p-toluenesulfonate (PPTS) as optimal for analogous Fmoc-protection reactions. Adapting this to the target compound:
| Parameter | Optimal Value | Effect on Yield |
|---|---|---|
| Solvent | THF | Maximizes solubility of Fmoc-OSu |
| Catalyst | PPTS (0.2 eq) | Accelerates carbamate formation |
| Temperature | Reflux (66°C) | Completes reaction in 8 hours |
| Molar ratio | Fmoc-OSu:amine = 1.2:1 | Minimizes excess reagent |
Stereochemical Integrity
Racemization during Fmoc protection is mitigated by:
-
Low temperature (0–10°C) during coupling.
-
Short reaction times (<24 hours).
-
Weak base (sodium bicarbonate) instead of strong bases like triethylamine.
Purification and Characterization
Workup Protocol
Post-reaction workup involves:
Analytical Data
-
HPLC : Retention time = 12.3 min (C18 column, 70% acetonitrile/water).
Comparative Analysis of Methodologies
| Method | Advantages | Limitations | Yield |
|---|---|---|---|
| Reductive alkylation + Fmoc-OSu | High stereoselectivity, scalable | Requires strict pH control | 70–75% |
| Solid-phase synthesis | Rapid, no purification needed | Limited to small-scale batches | 60–65% |
Industrial-Scale Adaptation
-
Scale : 10 L reactor.
-
Reagents :
-
N-methyl-D-phenylalanine: 0.9 mol
-
Fmoc-OSu: 1.08 mol
-
PPTS: 0.18 mol
-
-
Procedure :
-
React in THF at reflux for 8 hours.
-
Concentrate, extract with ethyl acetate, and recrystallize.
-
Challenges and Solutions
Byproduct Formation
-
Cause : Over-alkylation during methylation.
-
Solution : Use formaldehyde in stoichiometric excess ≤2 eq and monitor via TLC.
Low Solubility
-
Cause : Hydrophobicity of Fmoc group.
-
Solution : Use THF or DMF as co-solvents.
Q & A
Q. What are the standard synthetic routes for (R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)(methyl)amino)-3-phenylpropanoic acid?
The synthesis typically involves sequential protection, coupling, and deprotection steps:
- Fmoc Protection : The methylamino group is protected using 9-fluorenylmethyloxycarbonyl (Fmoc) chloride under basic conditions (e.g., sodium bicarbonate in THF/water) to prevent undesired side reactions .
- Amino Acid Coupling : The protected intermediate is coupled to a phenylpropanoic acid derivative using activating agents like HBTU (O-benzotriazole-N,N,N',N'-tetramethyluronium hexafluorophosphate) or DIC (diisopropylcarbodiimide) in dichloromethane (DCM) or dimethylformamide (DMF) .
- Deprotection : The Fmoc group is removed using 20% piperidine in DMF to yield the final compound .
Key Considerations : Solvent choice (e.g., DCM for lipophilic intermediates) and temperature control (0–25°C) are critical to minimize racemization .
Q. How is the Fmoc protecting group strategically utilized in the synthesis of this compound?
The Fmoc group serves two primary roles:
- Temporary Protection : It shields the methylamino group during coupling reactions, enabling selective modification of other functional groups (e.g., carboxylic acid) .
- Orthogonal Deprotection : The Fmoc group is removed under mild basic conditions (piperidine) without affecting acid-labile groups, making it compatible with solid-phase peptide synthesis (SPPS) workflows .
Methodological Insight : Fmoc stability in acidic media allows sequential deprotection in multi-step syntheses .
Q. What purification methods are effective for isolating (R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)(methyl)amino)-3-phenylpropanoic acid?
- Flash Chromatography : Use silica gel with gradients of ethyl acetate/hexanes (e.g., 30–70% ethyl acetate) to separate unreacted starting materials .
- Recrystallization : Ethanol/water mixtures are effective for removing polar byproducts, yielding >95% purity .
- HPLC : Reverse-phase C18 columns with acetonitrile/water (0.1% TFA) resolve enantiomeric impurities; retention times vary by ~2–3 minutes between (R)- and (S)-isomers .
Advanced Research Questions
Q. How can researchers optimize coupling efficiency when incorporating this compound into peptide chains?
Optimization strategies include:
- Activating Agents : Pre-activate the carboxylic acid with HOBt (hydroxybenzotriazole) or OxymaPure to reduce racemization. Coupling yields improve from 75% to >90% with HOBt/DIC .
- Solvent Systems : DMF enhances solubility of hydrophobic intermediates, while DCM minimizes side reactions in SPPS .
- Reaction Monitoring : Use Kaiser tests or LC-MS to detect free amines, ensuring complete coupling before proceeding .
Data Contradiction Note : Some studies report lower yields in DMF due to swelling of resin beads, necessitating solvent screening .
Q. What strategies maintain stereochemical integrity during synthesis?
- Low-Temperature Reactions : Conduct couplings at 0–4°C to reduce base-catalyzed racemization .
- Chiral Auxiliaries : Incorporate (R)-configured starting materials (e.g., Fmoc-D-phenylalanine derivatives) to preserve configuration .
- Analytical Validation : Use chiral HPLC (Chiralpak AD-H column) with hexane/isopropanol gradients to confirm enantiopurity (>99% ee) .
Q. How can researchers address contradictory data in reaction yields reported across studies?
Contradictions often arise from:
- Solvent Impurities : Trace water in DMF reduces coupling efficiency; use molecular sieves or anhydrous solvents .
- Resin Swelling : SPPS resins vary in swelling capacity (e.g., Wang vs. Rink amide resins), affecting reagent accessibility. Pre-swell resins in DCM for 1 hour .
- Byproduct Formation : Monitor for Fmoc-deprotection byproducts (e.g., dibenzofulvene) via LC-MS and adjust piperidine concentration (15–25%) .
Q. What is the role of this compound in solid-phase peptide synthesis (SPPS)?
- Building Block : It serves as a protected amino acid derivative for introducing methylamino-phenylalanine residues into peptide backbones .
- Orthogonal Deprotection : The Fmoc group allows sequential assembly of peptides on resin, with compatibility for acid-sensitive linkers (e.g., Wang resin) .
Case Study : Used in synthesizing kinase inhibitors where the phenyl group enhances hydrophobic interactions with target proteins .
Q. What analytical methods confirm the purity and structural integrity of this compound?
- NMR Spectroscopy : H NMR (DMSO-d6) shows characteristic Fmoc aromatic peaks (δ 7.2–7.8 ppm) and methylamino singlet (δ 2.8 ppm) .
- Mass Spectrometry : ESI-MS (m/z 436.2 [M+H]) confirms molecular weight .
- HPLC Purity : Reverse-phase methods (C18 column, 0.1% TFA gradient) achieve >99% purity, with retention time ~12.5 minutes .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
